molecular formula C7H9N3O3Si B14701518 Butyl(triisocyanato)silane CAS No. 18251-13-3

Butyl(triisocyanato)silane

Cat. No.: B14701518
CAS No.: 18251-13-3
M. Wt: 211.25 g/mol
InChI Key: OIFKIAJONVYURL-UHFFFAOYSA-N
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Description

Butyl(triisocyanato)silane is an organosilicon compound that features a butyl group attached to a silicon atom, which is further bonded to three isocyanate groups. This compound is known for its reactivity and versatility in various chemical processes, making it valuable in multiple industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl(triisocyanato)silane typically involves the reaction of butylsilane with a source of isocyanate groups. One common method is the reaction of butylsilane with phosgene and ammonia to introduce the isocyanate groups. The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, this compound is produced using large-scale reactors where butylsilane is reacted with phosgene and ammonia. The process involves careful monitoring of temperature and pressure to optimize yield and purity. The final product is then purified through distillation or other separation techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Butyl(triisocyanato)silane undergoes various chemical reactions, including:

    Hydrolysis: Reacts with water to form silanols and carbon dioxide.

    Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.

    Addition Reactions: The isocyanate groups can react with nucleophiles such as amines and alcohols to form ureas and urethanes, respectively.

Common Reagents and Conditions

    Hydrolysis: Water or moisture in the air.

    Condensation: Catalyzed by acids or bases.

    Addition Reactions: Amines or alcohols under mild conditions.

Major Products

    Hydrolysis: Silanols and carbon dioxide.

    Condensation: Siloxane bonds.

    Addition Reactions: Ureas and urethanes.

Scientific Research Applications

Butyl(triisocyanato)silane has a wide range of applications in scientific research:

    Chemistry: Used as a coupling agent to improve adhesion between organic and inorganic materials.

    Biology: Employed in the modification of surfaces for biosensors and other biomedical devices.

    Medicine: Utilized in the development of drug delivery systems and medical coatings.

    Industry: Applied in the production of high-performance coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of Butyl(triisocyanato)silane involves the reactivity of its isocyanate groups. These groups can react with nucleophiles, leading to the formation of strong covalent bonds. This reactivity is harnessed in various applications to create durable and stable materials. The silicon atom in the compound also plays a crucial role in enhancing the adhesion and compatibility of the compound with different substrates.

Comparison with Similar Compounds

Similar Compounds

  • Phenyl(triisocyanato)silane
  • Methyl(triisocyanato)silane
  • Ethyl(triisocyanato)silane

Uniqueness

Butyl(triisocyanato)silane is unique due to its butyl group, which imparts specific hydrophobic properties and influences the reactivity and compatibility of the compound with various substrates. This makes it particularly useful in applications where moisture resistance and strong adhesion are required.

Properties

CAS No.

18251-13-3

Molecular Formula

C7H9N3O3Si

Molecular Weight

211.25 g/mol

IUPAC Name

butyl(triisocyanato)silane

InChI

InChI=1S/C7H9N3O3Si/c1-2-3-4-14(8-5-11,9-6-12)10-7-13/h2-4H2,1H3

InChI Key

OIFKIAJONVYURL-UHFFFAOYSA-N

Canonical SMILES

CCCC[Si](N=C=O)(N=C=O)N=C=O

Origin of Product

United States

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